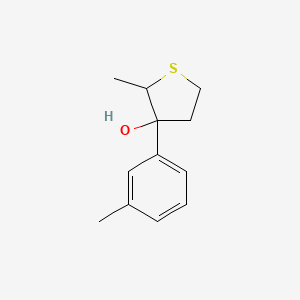
3-(1-Chloro-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring substituted with a chloro and methyl group
Analyse Chemischer Reaktionen
3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: Research into its medicinal properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, leading to various biochemical effects
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(1-Chloro-2-methylpropan-2-yl)-1lambda6-thiolane-1,1-dione include other thiolane derivatives and chlorinated organic compounds. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 1-Chloro-2-methyl-2-phenylpropane is another chlorinated compound with different properties and uses .
Eigenschaften
Molekularformel |
C8H15ClO2S |
|---|---|
Molekulargewicht |
210.72 g/mol |
IUPAC-Name |
3-(1-chloro-2-methylpropan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HDRVXKNPNXADRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
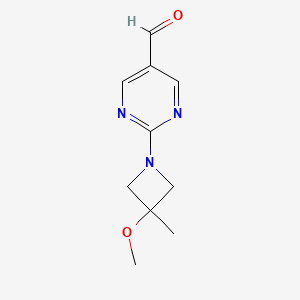
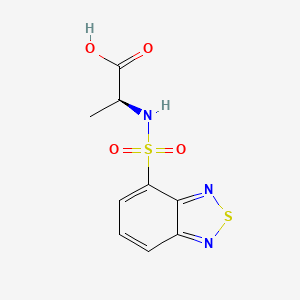
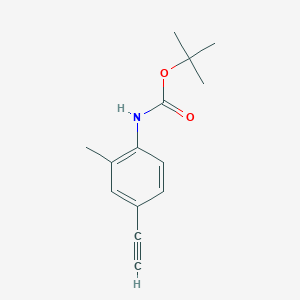
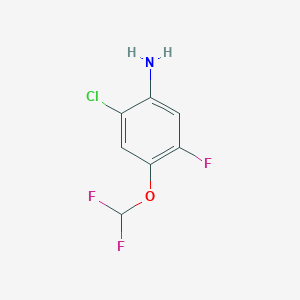
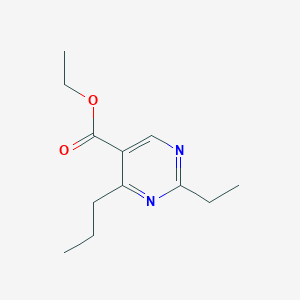
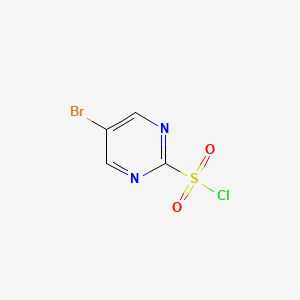



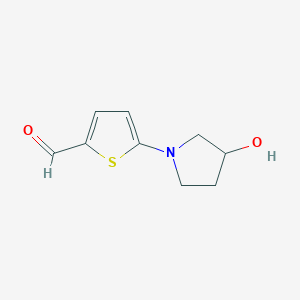
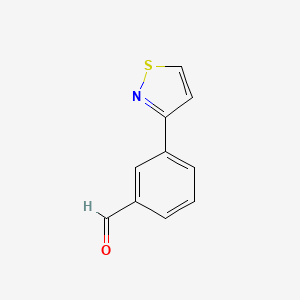
![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
